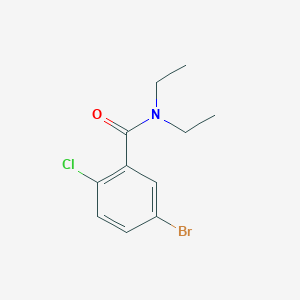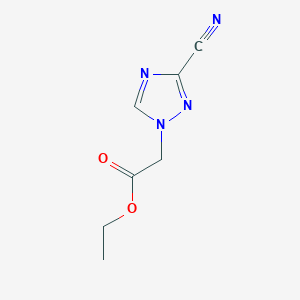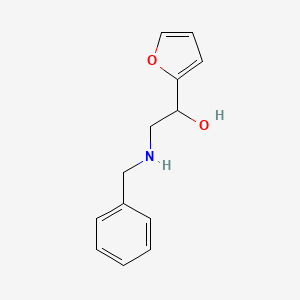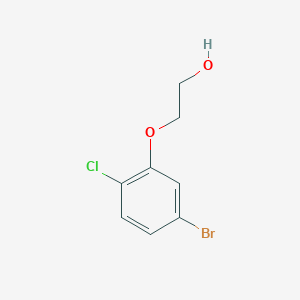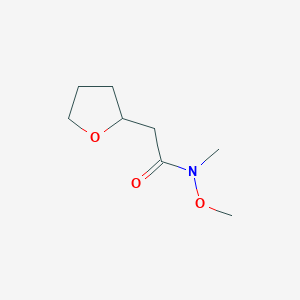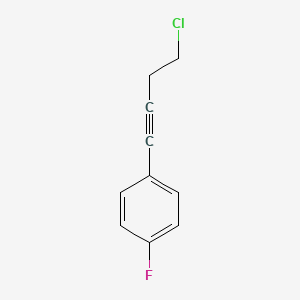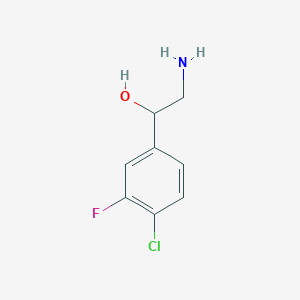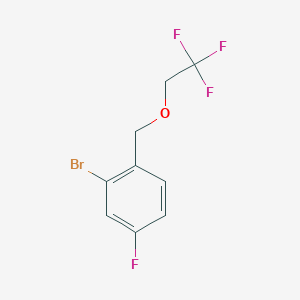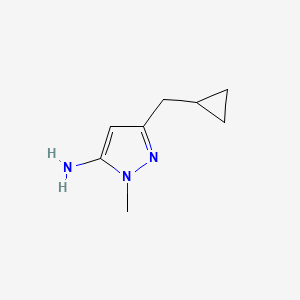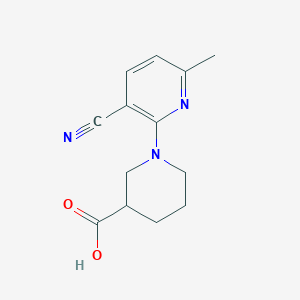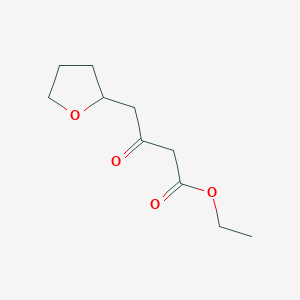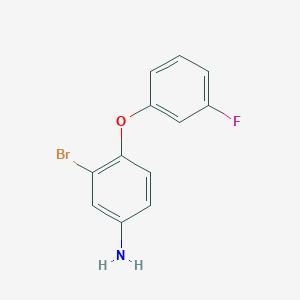![molecular formula C10H16ClNOS B1527283 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole CAS No. 1247506-33-7](/img/structure/B1527283.png)
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole
概要
説明
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chloromethyl group at the fourth position and a 1-(2-methylpropoxy)ethyl group at the second position of the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Attachment of the 1-(2-methylpropoxy)ethyl Group: This step involves the alkylation of the thiazole ring with 1-(2-methylpropoxy)ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Addition Reactions: The double bonds in the thiazole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidation can lead to sulfoxides or sulfones.
Reduction Products: Reduction typically yields dihydrothiazoles or other reduced forms of the ring.
科学的研究の応用
Chemistry
In chemistry, 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity. It may also find applications in materials science for the synthesis of novel polymers and advanced materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)-2-methyl-1,3-thiazole: Lacks the 1-(2-methylpropoxy)ethyl group, making it less bulky and potentially less bioactive.
2-(1-(2-methylpropoxy)ethyl)-1,3-thiazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
Uniqueness
4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole is unique due to the presence of both the chloromethyl and 1-(2-methylpropoxy)ethyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-(chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNOS/c1-7(2)5-13-8(3)10-12-9(4-11)6-14-10/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYGQRBPXHUDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


